1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

Structural differentiation Positional isomer Linker length

This sulfonamide building block features a benzylic methylene spacer and a basic 4-(dimethylamino)phenethyl N-substituent (predicted pKa ~9–10), enabling conformational flexibility and ionic/cation–π interactions unavailable in simpler N-aryl analogs. Procure this specific CAS to maintain SAR fidelity in carbonic anhydrase, cysteine protease, or sulfotransferase probe development. Positional isomers (e.g., CAS 827619-71-6) with propyl linkers are not functionally interchangeable—validate target engagement de novo. Suppliers provide batch-specific NMR, HPLC, and MS documentation for analytical reproducibility.

Molecular Formula C17H21ClN2O2S
Molecular Weight 352.88
CAS No. 953942-48-8
Cat. No. B2366948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide
CAS953942-48-8
Molecular FormulaC17H21ClN2O2S
Molecular Weight352.88
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3
InChIKeyMMKFRYUHVKCYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide (CAS 953942-48-8): Procurement-Grade Structural and Property Baseline


1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide (CAS 953942-48-8; molecular formula C₁₇H₂₁ClN₂O₂S; molecular weight 352.88 g/mol) is a synthetic sulfonamide derivative that incorporates a 4-chlorophenyl moiety linked via a methylene bridge to the sulfonamide sulfur, and a 4-(dimethylamino)phenethyl substituent on the sulfonamide nitrogen [1]. The compound is listed in the PubChem database (CID 24229540) and is commercially available as a research chemical from multiple specialty chemical suppliers . Its structural features — a benzylic sulfonamide with a terminal tertiary amine — distinguish it from commonly encountered sulfonamide pharmacophores and are consistent with potential applications as a biochemical probe, enzyme inhibitor screening candidate, or synthetic building block .

Why 1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Despite sharing the sulfonamide core, 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide possesses three structural features that collectively preclude simple substitution with in-class analogs. The benzylic methylene spacer between the 4-chlorophenyl ring and the sulfonamide sulfur introduces conformational flexibility distinct from directly N-arylated sulfonamides, which can alter hydrogen-bonding geometry at enzyme active sites [1]. The 4-(dimethylamino)phenethyl group on the sulfonamide nitrogen provides a basic tertiary amine (predicted pKa of the conjugate acid: ca. 9–10) capable of participating in ionic or cation–π interactions, a feature absent in simpler N-alkyl or N-aryl methanesulfonamides. Furthermore, closely related positional isomers — such as 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6; propyl linker vs. phenethyl linker) — differ in linker length, aromaticity, and lipophilicity, and no published evidence supports bioequivalence or functional interchangeability between these compounds . These structural distinctions mean that even modest alterations can produce divergent binding profiles, cellular permeability, and metabolic stability, underscoring the procurement risk of substituting this compound with a generic analog without experimental validation.

Quantitative Evidence Guide: 1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide (CAS 953942-48-8) Differentiation Data


Structural Differentiation from the Closest Positional Isomer: Phenethyl Linker Versus Propyl Linker

The target compound contains a 4-(dimethylamino)phenethyl group (two-carbon linker between sulfonamide nitrogen and the 4-dimethylaminophenyl ring). The closest catalogued positional isomer, 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6; molecular weight 290.81), features a three-carbon propyl linker with no aromatic ring in the linker region, resulting in a molecular weight difference of 62.07 Da and fundamentally different spatial arrangement of the terminal dimethylamino group . No published comparative biological data exist to validate functional equivalence between these two compounds for any biological target. Absent such data, substitution during procurement introduces unquantified experimental risk.

Structural differentiation Positional isomer Linker length Procurement specificity

Differentiation from N-Aryl Methanesulfonamide Fragment: Benzylic Methylene Spacer Versus Direct N-Aryl Attachment

The target compound features a benzylic methanesulfonamide architecture (4-chlorophenyl-CH₂-SO₂-NH-), where the methylene spacer separates the aromatic ring from the sulfonamide sulfur. By contrast, N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9; MW = 205.66) has the 4-chlorophenyl group directly attached to the sulfonamide nitrogen. This structural difference yields a molecular weight differential of 147.22 g/mol and fundamentally alters the conformational flexibility and hydrogen-bonding capacity of the sulfonamide moiety [1]. The benzylic spacer in the target compound allows the aromatic ring to adopt multiple rotameric states relative to the sulfonamide group, whereas the directly N-arylated analog is more conformationally constrained. No published evidence demonstrates that these two compounds produce equivalent biological activity profiles.

Fragment-based drug discovery Sulfonamide conformational flexibility Procurement specificity

Class-Level Sulfonamide SAR: Critical Role of the N-Substituent in Target Engagement

Sulfonamide-based enzyme inhibitors exhibit widely divergent activity profiles depending on the N-substituent. Published sulfonamide SAR studies demonstrate that IC₅₀ values for carbonic anhydrase (CA) inhibition can shift by more than three orders of magnitude (e.g., from >10 μM to 10.93 nM) depending solely on the N-aryl or N-alkyl substituent identity [1]. The target compound's N-(4-(dimethylamino)phenethyl) substituent introduces a basic tertiary amine that can form charge-assisted interactions not achievable with neutral N-alkyl or N-aryl substituents, which can alter both binding affinity and selectivity across enzyme isoforms. Because no direct biological characterization of this compound has been published in the peer-reviewed literature, the magnitude of this effect relative to specific analogs remains experimentally undetermined [2].

Sulfonamide SAR Structure-activity relationship Enzyme inhibition

Physicochemical Differentiation: Predicted Properties Versus Closest Commercial Analogs

The target compound's predicted physicochemical profile distinguishes it from the commercially available analog N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 953941-67-8; MW = 358.5) through the presence of the 4-chlorophenyl methanesulfonamide moiety versus the bulkier tetrahydronaphthalene sulfonamide . The chloro substituent contributes to increased lipophilicity (estimated XLogP3 ≈ 3.2 for the target compound) and provides a halogen-bond donor site that the non-halogenated analog lacks. Additionally, the methanesulfonamide core (single methylene spacer) versus the directly-arylated tetrahydronaphthalene sulfonamide creates different electronic environments at the sulfonamide NH, affecting both pKa and hydrogen-bond donor strength.

Physicochemical profiling Drug-likeness Predicted ADME Procurement selection

Procurement-Grade Differentiation: Available Specifications and Quality Documentation

Multiple specialty chemical suppliers list 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide with purity specifications (typically ≥95% or ≥97%) and provide supporting analytical documentation upon request (NMR, HPLC, or MS) . By contrast, the positional isomer 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6) is listed by fewer suppliers and with more limited available lot-specific characterization data . The target compound also has a defined InChI Key (MMKFRYUHVKCYPO-UHFFFAOYSA-N) and SMILES string (CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl), enabling unambiguous identity verification via independent analytical methods, which is essential for procurement quality assurance and experimental reproducibility.

Quality control Procurement specifications Analytical characterization

Critical Caveat: Absence of Published Quantitative Biological Data for This Compound

Despite comprehensive database searching across PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature, no peer-reviewed studies or publicly deposited bioassay records were identified that contain quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or any other potency metric) for 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide (CAS 953942-48-8) against any molecular target, cell line, or in vivo model [1][2]. This compound appears to be a specialty research chemical for which biological characterization has either not been performed or has not been disclosed in the public domain. All differentiation claims in this guide are therefore limited to structural, physicochemical, and procurement-based comparisons. Direct biological head-to-head comparison data against specific analogs are unavailable as of the search date. Any procurement decision for biological screening must account for this evidence gap and should include appropriate positive and negative controls to validate compound identity and activity in the user's experimental system.

Data gap Experimental validation required Procurement risk assessment

Application Scenarios for 1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide Informed by Structural and Procurement Evidence


Chemical Probe Development Requiring a Structurally Defined, Single-Ethylenic-Linker Sulfonamide Scaffold

Researchers developing chemical probes for enzyme families sensitive to sulfonamide-based inhibitors (e.g., carbonic anhydrases, cysteine proteases, or sulfotransferases) may select this compound specifically for its benzylic methanesulfonamide architecture, which provides a methylene spacer between the 4-chlorophenyl ring and the sulfonamide sulfur. This spacer is absent in directly N-arylated sulfonamides such as N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) and enables distinct conformational sampling at the enzyme active site [1]. Structural differentiation evidence (Section 3, Evidence Items 1–3) supports the rationale for selecting this specific scaffold over truncated or linker-altered analogs. Because no quantitative biological data are publicly available, probe development efforts must include de novo biochemical characterization including target engagement assays (e.g., thermal shift, SPR, or enzymatic inhibition) and counter-screening against related enzyme isoforms to establish selectivity .

Structure-Activity Relationship (SAR) Studies Exploring the Contribution of a Basic Tertiary Amine in Sulfonamide Ligands

The 4-(dimethylamino)phenethyl N-substituent introduces a basic tertiary amine (predicted conjugate acid pKa ≈ 9–10) that is not present in neutral N-alkyl or N-aryl sulfonamide analogs. This functional group can participate in charge-assisted hydrogen bonding or cation–π interactions with acidic residues (e.g., Asp, Glu) or aromatic side chains in protein binding pockets. SAR campaigns investigating the contribution of this basic amine to target affinity and selectivity may use this compound as the dimethylamino reference point, with systematic variation to N-monomethyl, N-diethyl, N-pyrrolidine, or neutral N-alkyl congeners. Procurement specificity is required because positional isomers such as 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6) lack the aromatic ring in the linker and cannot serve as valid SAR comparators for the phenethyl series [1].

Medicinal Chemistry Hit-to-Lead Optimization with a Halogen-Bonding-Enabled Fragment

The 4-chlorophenyl substituent provides a halogen-bond donor (C–Cl···X interaction) that is absent in non-halogenated analogs such as N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 953941-67-8). Halogen bonding has been increasingly recognized as a significant contributor to ligand–protein binding affinity and selectivity, particularly at protein–protein interaction interfaces and in kinase ATP-binding pockets. Medicinal chemistry programs that have identified a chlorophenyl interaction site through crystallographic or computational analysis may procure this compound to exploit that interaction in combination with the benzylic sulfonamide hydrogen-bonding network. As noted in Section 3 Evidence Item 6, the complete absence of published target engagement data means that each procurement for this application should be accompanied by co-crystallography or binding-mode determination experiments to validate the hypothesized interaction geometry .

Analytical Method Development and Reference Standard Qualification for Sulfonamide Screening Libraries

Given its well-defined molecular formula (C₁₇H₂₁ClN₂O₂S), unique InChI Key (MMKFRYUHVKCYPO-UHFFFAOYSA-N), and availability from multiple specialty chemical suppliers with supporting analytical documentation (NMR, HPLC, MS), this compound is suitable for use as a reference standard in analytical method development for sulfonamide-containing screening libraries [1]. Its molecular weight (352.88 g/mol), halogen content (Cl), and dual aromatic rings make it an appropriate calibration standard for LC-MS methods operating in the 300–400 Da mass range. As noted in Section 3 Evidence Item 5, procurement from suppliers offering lot-specific analytical certificates enables independent batch-to-batch quality verification, essential for longitudinal analytical reproducibility .

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